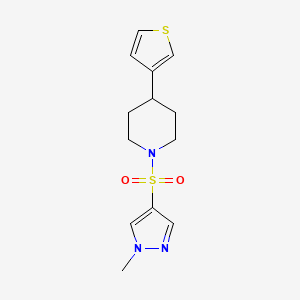

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine

Description

Properties

IUPAC Name |

1-(1-methylpyrazol-4-yl)sulfonyl-4-thiophen-3-ylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S2/c1-15-9-13(8-14-15)20(17,18)16-5-2-11(3-6-16)12-4-7-19-10-12/h4,7-11H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVYSGMAFUDXLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the sulfonyl group: This step involves sulfonylation, where a sulfonyl chloride reacts with the pyrazole derivative.

Formation of the thiophene ring: This can be synthesized via the Paal-Knorr synthesis or other thiophene-forming reactions.

Coupling with piperidine: The final step involves coupling the thiophene and pyrazole-sulfonyl intermediates with piperidine under suitable conditions, often using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor or activator of specific enzymes or receptors.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. This can involve inhibition or activation of enzymatic pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Overview of Structural and Molecular Features

Key Structural Differences

- Core Flexibility : Piperidine (6-membered ring) offers greater conformational flexibility than pyrrolidine (5-membered) or rigid dihydropyrazolyl cores. Piperazine (two nitrogen atoms) increases polarity and hydrogen-bonding capacity compared to piperidine .

- Sulfonyl Substituents : The 1-methylpyrazole group (target compound) is less sterically hindered than 3-methoxythiophene () but more electron-rich than phenylsulfonyl derivatives ().

Physicochemical and Pharmacological Implications

- Lipophilicity : Thiophene increases lipophilicity (logP ~2.8 estimated) compared to polar pyridine or trifluoromethyl groups (logP ~1.5–2.0), influencing membrane permeability .

- Metabolic Stability : Sulfonated pyrazoles are generally resistant to oxidative metabolism, whereas thiophene may undergo sulfoxidation, affecting half-life .

- Synthetic Complexity : Multi-heterocyclic systems (e.g., dihydropyrazolyl-pyridine in ) require intricate cyclization steps, unlike the straightforward sulfonylation of piperidine in the target compound.

Biological Activity

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine is a compound that exhibits significant biological activity, particularly in the realms of antimicrobial, anticancer, and enzyme inhibition. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound has a complex structure characterized by the presence of a piperidine ring, a thiophene moiety, and a pyrazole sulfonamide group. The molecular formula is , with a molecular weight of approximately 316.37 g/mol.

Antimicrobial Activity

Research has shown that derivatives of pyrazole and thiophene compounds possess notable antimicrobial properties. In a study evaluating various derivatives, including those similar to this compound, the minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen |

|---|---|---|---|

| 1 | 0.22 | 0.25 | Staphylococcus aureus |

| 2 | 0.24 | 0.26 | Staphylococcus epidermidis |

| 3 | 0.30 | 0.32 | Escherichia coli |

Anticancer Activity

The compound's structure suggests potential anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of cancer cell lines such as HeLa and MCF-7, with IC50 values indicating significant potency at low concentrations .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways.

- Biofilm Disruption : The compound has shown efficacy in disrupting biofilm formation in bacterial strains, enhancing its antimicrobial potential .

- Cellular Uptake : The lipophilic nature of the thiophene ring may facilitate cellular uptake, enhancing the compound's bioavailability.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves sulfonylation of the pyrazole moiety followed by coupling with thiophene-substituted piperidine. Key challenges include controlling regioselectivity during sulfonylation and avoiding over-sulfonation byproducts. Optimize by:

- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of sulfonyl chloride intermediates .

- Temperature control (<0°C) during pyrazole sulfonylation to suppress side reactions .

- Monitoring reaction progress via TLC or HPLC to isolate intermediates before coupling .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR spectroscopy : Verify sulfonyl group integration (δ 3.1–3.3 ppm for methylpyrazole protons) and thiophene ring protons (δ 6.8–7.2 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 339.08) .

- X-ray crystallography : Resolve piperidine ring conformation and sulfonyl-thiophene spatial arrangement .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Kinase inhibition assays : Test against JAK/STAT pathways due to piperidine-thiophene motifs .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Metabolic stability : Assess hepatic microsomal stability to prioritize lead optimization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the sulfonyl-pyrazole and thiophene-piperidine moieties?

- Methodological Answer :

- Analog synthesis : Replace thiophene with furan or phenyl groups to evaluate aromatic ring effects on target binding .

- Sulfonyl group modification : Substitute with carbonyl or phosphoryl groups to assess electronic effects on solubility and potency .

- SAR validation : Use molecular docking (e.g., AutoDock Vina) to correlate activity with predicted binding affinities to targets like cyclooxygenase-2 (COX-2) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Orthogonal assays : Confirm COX-2 inhibition via both enzymatic (fluorometric) and cellular (PGE2 ELISA) assays to rule out false positives .

- Target deconvolution : Apply CRISPR-Cas9 knock-out models to validate specificity for suspected targets (e.g., JAK2) .

- Meta-analysis : Compare data across studies using standardized protocols (e.g., IC50 normalization) to identify variability sources .

Q. How can the metabolic pathways of this compound be characterized to inform pharmacokinetic studies?

- Methodological Answer :

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS .

- CYP450 inhibition assays : Screen for interactions with CYP3A4/2D6 using fluorescent substrates .

- Stable isotope labeling : Track metabolic fate using deuterated analogs in rodent models .

Critical Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.